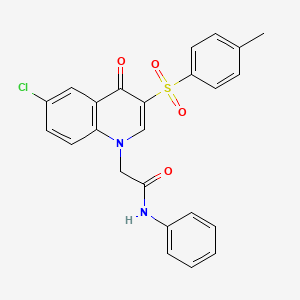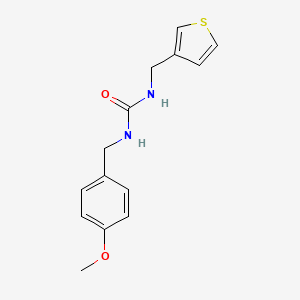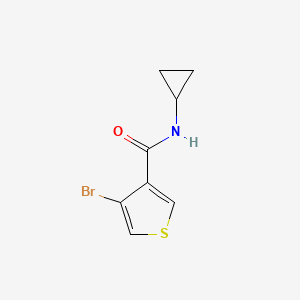
Oxathiazinane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxathiazinane 2,2-dioxide, also known as 1,2,5-Oxathiazinane 2,2-dioxide, is a chemical compound with the molecular formula C3H7NO3S . It is characterized by a high diversity of chemical structures .
Synthesis Analysis
New oxathiazinane dioxides have been derived from D- and L-serine and tested for their in vitro cell growth inhibitory activity toward SKBR3 breast cancer cells .
Molecular Structure Analysis
The molecular structure of Oxathiazinane 2,2-dioxide is based on structures generated from information available in ECHA’s databases .
Physical And Chemical Properties Analysis
The physical and chemical properties of Oxathiazinane 2,2-dioxide include its molecular weight, which is 137.16 . More detailed information about its physical and chemical properties can be found in databases like PubChem .
Scientific Research Applications
Synthesis and Cyclization
Oxathiazinanes are intriguing heterocyclic compounds synthesized via sulfamate ester cyclization. Recent investigations have focused on intramolecular C–H bond amination reactions of sulfamate ester derivatives, leading to the formation of 1,2,3-oxathiazine-2,2-diones and 5,6-dihydro-1,2,3-oxathiazinane-2,2-diones . These compounds serve as versatile precursors for various N-heterocycles.
Antineoplastic Properties
One specific oxathiazinane derivative, GP-2250 , has demonstrated antineoplastic activity against pancreatic carcinoma cells. Researchers have explored dose-response relationships, revealing its potential as a therapeutic agent . Further studies are needed to elucidate the underlying mechanisms.
Structure-Activity Relationships
Understanding the structure-activity relationship of different oxathiazinanes is crucial. By analyzing variations in their chemical structures, researchers aim to optimize antineoplastic properties and identify promising candidates for drug development .
Metal-Catalyzed Nitrene Transfer
Researchers have expanded the utility of metal-catalyzed nitrene transfer using oxathiazinanes. For instance, ligand-controlled silver(I) catalysis enables site-selective amination of α-conjugated C–H bonds over tertiary alkyl C(sp³)–H bonds, providing a powerful tool for selective functionalization .
Future Directions
The future research directions for Oxathiazinane 2,2-dioxide include further investigation into its structure and activity relationship, as well as its potential antineoplastic and antibacterial activities . There is also interest in exploring the diversity of chemical structures within the Oxathiazinane substance class .
Mechanism of Action
Target of Action
Oxathiazinane 2,2-dioxide is a compound that has been shown to possess antineoplastic properties, particularly in the treatment of pancreatic carcinoma . The primary targets of Oxathiazinane 2,2-dioxide are cancer cells from various entities, including breast, skin, pancreas, and colon .
Mode of Action
The mode of action of Oxathiazinane 2,2-dioxide involves its interaction with these cancer cells. It has been observed that Oxathiazinane 2,2-dioxide induces high levels of reactive oxygen species (ROS) in the treated cancer cell lines . This ROS induction is believed to drive cell death, thereby exhibiting its antineoplastic activity .
Biochemical Pathways
The biochemical pathways affected by Oxathiazinane 2,2-dioxide are primarily related to the generation and regulation of ROS within the cell . The compound’s ability to induce high ROS levels suggests that it may disrupt normal cellular redox homeostasis, leading to oxidative stress and subsequent cell death .
Result of Action
The result of Oxathiazinane 2,2-dioxide’s action is the induction of cell death in various cancer entities. This is achieved through the generation of high ROS levels, up to 110% in the treated cancer cell lines compared to untreated control cells . This indicates a correlation between the antineoplastic capacity of Oxathiazinane 2,2-dioxide and its ability to induce ROS .
properties
IUPAC Name |
oxathiazinane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c5-8(6)4-2-1-3-7-8/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYBICWLLTWQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
569650-27-7 |
Source


|
| Record name | 1,2lambda6,3-oxathiazinane-2,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640531.png)
![N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2640532.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2640537.png)

![4-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2640541.png)
![3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2640543.png)


![6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2640549.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2640550.png)
![Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2640551.png)
![Tert-butyl 4-[4-(2-hydroxyethyl)triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2640552.png)
![N-benzyl-7-ethyl-N-isopropyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2640554.png)